molecular formula C10H12K3N5O10P2 B162952 Adenosine 5'-(trihydrogen diphosphate), monopotassium salt CAS No. 70285-70-0

Adenosine 5'-(trihydrogen diphosphate), monopotassium salt

Cat. No.: B162952
CAS No.: 70285-70-0
M. Wt: 541.47 g/mol
InChI Key: VUMWUMOJSGMZBE-MSQVLRTGSA-K
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Description

Adenosine 5'-(trihydrogen diphosphate), monopotassium salt (CAS 72696-48-1), also termed adenosine 5'-diphosphate (ADP) monopotassium salt dihydrate, is a nucleotide derivative critical in cellular energy transfer and enzymatic processes. Structurally, it consists of adenosine linked to a diphosphate group, with one potassium ion counterbalancing the negative charges (C₁₀H₁₄KN₅O₁₀P₂·2H₂O, MW 465.29 g/mol) . This compound is distinct from other ADP salts (e.g., disodium or dilithium) due to its monovalent potassium cation, which influences solubility, ionic compatibility, and stability in biochemical assays . It is widely utilized in mitochondrial energy studies, kinase assays, and high-performance liquid chromatography (HPLC) analyses to avoid interference from sodium ions .

Properties

CAS No.

70285-70-0

Molecular Formula

C10H12K3N5O10P2

Molecular Weight

541.47 g/mol

IUPAC Name

tripotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H15N5O10P2.3K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1

InChI Key

VUMWUMOJSGMZBE-MSQVLRTGSA-K

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)[O-])O)N.[K+]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[K+].[K+].[K+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[K+].[K+].[K+]

Synonyms

5'-ADP; ADP

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Potassium Salts

The monopotassium salt is synthesized via neutralization of adenosine 5'-(trihydrogen diphosphate) (ADP) with potassium hydroxide or potassium chloride under controlled conditions. The reaction proceeds as follows:

ADP (C10H15N5O10P2)+KOHADP\cdotpK++H2O\text{ADP (C}{10}\text{H}{15}\text{N}{5}\text{O}{10}\text{P}{2}) + \text{KOH} \rightarrow \text{ADP·K}^+ + \text{H}2\text{O}

Stoichiometric ratios are critical to avoid over-neutralization, which could lead to dipotassium or tripotassium byproducts. The reaction is typically conducted in aqueous media at pH 6.5–7.5 to preserve the integrity of the adenine ring and phosphate groups.

Table 1: Standard Reaction Conditions for Neutralization

ParameterOptimal RangeImpact on Yield
Temperature20–25°CHigher temps degrade ADP
Reaction Time2–4 hoursProlonged time reduces purity
Molar Ratio (ADP:K)1:1.05Excess K+ avoids acidic residues
SolventDeionized H₂OOrganic solvents hinder dissolution

Source: Adapted from PubChem data.

Crystallization and Dihydrate Formation

Post-neutralization, the product is crystallized as a dihydrate to enhance stability. Slow evaporation at 4°C yields needle-like crystals, while rapid cooling produces amorphous solids. The dihydrate form (C₁₀H₁₄KN₅O₁₀P₂·2H₂O) is confirmed via X-ray diffraction, showing water molecules hydrogen-bonded to phosphate oxygens.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols employ continuous flow reactors to achieve consistent quality. ADP and potassium chloride are fed into a reactor at 0.5 L/min, with real-time pH monitoring to maintain neutrality. This method reduces batch-to-batch variability and achieves >95% conversion efficiency.

Ion-Exchange Chromatography

Crude product is purified using Dowex 50WX8 (K⁺ form) columns. ADP·K⁺ elutes at 0.3 M KCl, separating it from unreacted ADP (eluted at 0.1 M KCl) and dipotassium contaminants (0.5 M KCl).

Lyophilization

The eluate is freeze-dried to obtain a hygroscopic powder. Residual moisture is maintained at <1% to prevent hydrolysis of the diphosphate bond.

Table 2: Analytical Specifications for Final Product

ParameterSpecificationMethod
Purity (HPLC)≥98%Ion-pair chromatography
Water Content≤1.0%Karl Fischer titration
Potassium Content7.8–8.2%Atomic absorption
pH (5% solution)6.0–7.5Potentiometric

Source: PubChem quality standards.

Challenges and Mitigation Strategies

Phosphate Hydrolysis

The diphosphate moiety is prone to hydrolysis under acidic or alkaline conditions. Buffering the reaction at pH 7.0 ± 0.2 and avoiding temperatures >30°C minimizes degradation.

Byproduct Formation

Dipotassium salts (e.g., K₂ADP) may form if excess K⁺ is present. These are removed via differential solubility in ethanol-water mixtures (3:1 v/v), where the monopotassium salt precipitates preferentially.

Applications in Biochemical Research

Enzyme Kinetics

ADP·K⁺ is used in assays for hexokinase and pyruvate kinase, where it serves as a product inhibitor or substrate. Its high solubility (≥10 mg/mL in PBS) enables precise kinetic measurements.

Drug Development

The compound is a precursor for synthesizing ATP analogs like ATPγS, which are used in studying G-protein-coupled receptors .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adenine base, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the phosphate group, converting it to different phosphate esters.

    Substitution: The hydroxyl groups on the ribose sugar can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like thionyl chloride, nucleophiles like ammonia.

Major Products

    Oxidation: Formation of 8-oxoadenine derivatives.

    Reduction: Formation of deoxy derivatives.

    Substitution: Formation of halogenated nucleotides.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H18KN5O12P2
  • Molecular Weight : Approximately 483.4 g/mol
  • Appearance : White crystalline powder

ADP-K is a potassium salt of adenosine diphosphate (ADP) and serves as a key molecule in cellular energy transfer and signaling.

Biochemical Applications

  • Energy Metabolism
    • ADP-K is integral to cellular energy metabolism, acting as a substrate for the synthesis of adenosine triphosphate (ATP) through oxidative phosphorylation and substrate-level phosphorylation.
    • It participates in the conversion of energy from nutrients into usable forms for cellular functions.
  • Signal Transduction
    • As a P2Y receptor agonist, ADP-K plays a significant role in signal transduction pathways, influencing various physiological responses such as platelet aggregation and neuronal signaling .
    • It has been utilized in studies examining the release and effects of extracellular β-nicotinamide adenine dinucleotide (β-NAD+) in neuronal contexts .
  • Antiplatelet Therapy Research
    • ADP-K has been used to compare the efficacy of antiplatelet therapies, such as prasugrel versus clopidogrel, particularly following acute coronary syndrome. This application highlights its relevance in cardiovascular research and pharmacotherapy .

Pharmacological Applications

  • Cardiovascular Research
    • ADP-K's role in platelet activation makes it a valuable compound in cardiovascular research, particularly in understanding thrombus formation and the development of antithrombotic drugs.
  • Neuroscience
    • In neuroscience, ADP-K is employed to study its effects on neurotransmitter release and neuronal excitability, contributing to our understanding of synaptic transmission .
  • Drug Development
    • The compound is often included in formulations for drug development aimed at modulating P2Y receptor activity, which can have implications for treating conditions like ischemia or neurodegenerative diseases.

Case Studies

Study TitleFocusFindings
"Role of ADP in Platelet Activation"Investigated the mechanism by which ADP influences platelet aggregationDemonstrated that ADP acts through P2Y receptors to enhance platelet activation, providing insights for antiplatelet therapy
"Neuronal Effects of β-NAD+"Examined the role of extracellular β-NAD+ in neuronal signalingFound that ADP-K modulates the release of β-NAD+, affecting neuronal excitability and synaptic plasticity

Mechanism of Action

The compound exerts its effects primarily through its role as a nucleotide. It participates in the formation of nucleic acids, which are essential for genetic information storage and transfer. The phosphate group allows it to form high-energy bonds, which are crucial for energy transfer in cellular processes. The adenine base pairs with thymine (in DNA) or uracil (in RNA) through hydrogen bonding, facilitating the formation of the double helix structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Comparisons:

Compound Name CAS Number Molecular Formula Salt Form Hydration State Key Applications References
ADP monopotassium salt dihydrate 72696-48-1 C₁₀H₁₄KN₅O₁₀P₂·2H₂O Monopotassium Dihydrate Mitochondrial assays, HPLC-ECD
ADP disodium salt hydrate 16178-48-6 C₁₀H₁₄N₅Na₂O₁₀P₂ Disodium Variable Enzyme kinetics, nucleotide pools
ATP disodium salt trihydrate 51963-61-2 C₁₀H₁₄N₅Na₂O₁₃P₃·3H₂O Disodium Trihydrate Energy metabolism studies
AMP disodium salt 4578-31-8 C₁₀H₁₂N₅Na₂O₇P Disodium Anhydrous Signal transduction assays

Structural Insights:

  • Cation Influence: The monopotassium salt (K⁺) reduces ionic interference in sodium-sensitive systems (e.g., ion-selective electrodes) compared to disodium ADP . Potassium salts also exhibit distinct crystal lattice structures, enhancing stability in hydrated forms .
  • Hydration State: The dihydrate form of monopotassium ADP ensures consistent solubility in aqueous buffers, while anhydrous disodium ADP may require reconstitution protocols .

Solubility and Stability

  • Monopotassium ADP: Highly soluble in water (>50 mg/mL) due to the smaller ionic radius of K⁺ vs. Na⁺, facilitating rapid dissolution in physiological buffers .
  • Disodium ADP : Moderate solubility (~20–30 mg/mL in H₂O), with stability dependent on pH and temperature. Sodium ions may precipitate in high-phosphate or calcium-rich solutions .
  • ATP vs. ADP : ATP disodium salt trihydrate is less stable than ADP salts due to its additional phosphate group, which increases susceptibility to hydrolysis .

Commercial and Practical Considerations

  • Purity: Monopotassium ADP dihydrate is typically ≥98% pure, with fewer hydrate-related batch variations compared to disodium salts .
  • Cost and Availability: Disodium ADP is more widely available and cost-effective for large-scale studies, while monopotassium ADP is niche, used in specialized assays .

Biological Activity

Adenosine 5'-(trihydrogen diphosphate), monopotassium salt (ADP) is a crucial nucleotide involved in various biological processes. This article delves into its biological activity, mechanisms, and implications in cellular functions, supported by diverse research findings.

ADP is composed of adenine, ribose, and two phosphate groups, with the molecular formula C10H14KN5O10P22H2OC_{10}H_{14}KN_5O_{10}P_2\cdot 2H_2O and a molecular weight of approximately 501.32 g/mol. It is formed from ATP through dephosphorylation and plays a significant role in energy metabolism.

Biological Functions

ADP is integral to several biological processes:

  • Energy Metabolism : ADP acts as a substrate for ATP synthesis via oxidative phosphorylation and substrate-level phosphorylation. It is also involved in the regulation of energy homeostasis.
  • Signal Transduction : ADP serves as an agonist for purinergic receptors (P2 receptors), influencing various physiological responses such as platelet aggregation, vascular reactivity, and neurotransmission .
  • Platelet Aggregation : ADP is a potent stimulator of platelet aggregation through its interaction with P2Y1 and P2Y12 receptors, playing a critical role in hemostasis and thrombosis .
  • Cellular Communication : It modulates various signaling pathways, affecting cellular functions such as proliferation, migration, and apoptosis through its action on purinergic receptors .

Purinergic Receptors

ADP activates specific purinergic receptors that mediate its biological effects:

  • P2Y Receptors : These G-protein coupled receptors are activated by ADP, leading to intracellular signaling cascades that affect cellular responses such as calcium mobilization and enzyme activation.
  • P2X Receptors : These ionotropic receptors allow the passage of cations upon activation by ADP, contributing to rapid signaling events in excitable tissues .

Case Studies

  • Vascular Responses : A study using Dahl rats demonstrated that ADP influences endothelium-dependent vascular responses, highlighting its role in cardiovascular physiology .
  • Platelet Function : Research comparing prasugrel and clopidogrel therapies post-acute coronary syndrome showed that ADP's role in platelet activation is crucial for therapeutic efficacy .
  • Neurotransmission : Evidence suggests that ADP influences neurotransmitter release and neuronal excitability, indicating its potential role in neurobiology .

Tables of Biological Activity

Biological ActivityMechanism/PathwayReferences
Platelet AggregationActivation of P2Y1/P2Y12 receptors
Energy MetabolismSubstrate for ATP synthesis
Vascular ReactivityModulation of endothelial function
NeurotransmissionInfluence on neurotransmitter release

Q & A

Q. How can researchers confirm the identity and purity of adenosine 5'-(trihydrogen diphosphate), monopotassium salt in experimental setups?

Methodological Answer:

  • Use ³¹P NMR spectroscopy to verify phosphate group integrity and salt conformation, as demonstrated in structural studies of potassium ADP salts .
  • Employ LC-MS with hydrophilic interaction chromatography (HILIC) for quantification and impurity detection, leveraging protocols optimized for nucleotide analysis .
  • Perform elemental analysis (e.g., potassium content via ICP-MS) to validate stoichiometry, ensuring consistency with the monopotassium salt formulation .

Q. What are standard protocols for synthesizing adenosine 5'-diphosphate derivatives, and how do they apply to the monopotassium salt?

Methodological Answer:

  • Start with monophosphorylation using the Yoshikawa method (POCl₃/PO(OMe)₃ at 0°C), followed by ion exchange (e.g., Dowex resin) to replace sodium with potassium ions .
  • Purify intermediates via Sephadex column chromatography to isolate the monophosphate precursor before diphosphate formation .
  • Confirm solubility in organic solvents (e.g., DMF) using triethylammonium bicarbonate (TEAB) buffer during synthesis, as described for nucleotide prodrug models .

Q. How does the choice of counterion (e.g., sodium vs. potassium) affect enzymatic assays involving ADP?

Methodological Answer:

  • Potassium salts may reduce interference in kinase/ATPase assays where sodium ions inhibit enzyme activity. For example, potassium ADP is preferred in HPLC-ECD analyses of brain adenosine metabolites to avoid sodium-induced signal suppression .
  • Validate ion compatibility using control experiments, as magnesium binding to ADP (critical for structural stability) is influenced by counterion interactions .

Advanced Research Questions

Q. How can structural dynamics of adenosine 5'-diphosphate monopotassium salt be analyzed to resolve contradictions in ion-binding studies?

Methodological Answer:

  • Combine ³¹P NMR with molecular dynamics (MD) simulations to model magnesium-ADP interactions. Studies show magnesium binding alters phosphate group geometry, which can be validated against crystallographic data (e.g., KADP·2H₂O structure) .
  • Address discrepancies (e.g., zwitterionic vs. non-zwitterionic forms) by comparing hydration states and crystallographic conditions, as seen in potassium ADP dihydrate studies .

Q. What experimental strategies optimize the yield of adenosine 5'-diphosphate monopotassium salt in large-scale synthesis?

Methodological Answer:

  • Replace traditional ion-exchange resins with flow chemistry systems to enhance efficiency in counterion substitution, reducing purification time .
  • Monitor reaction progress using real-time pH and conductivity sensors during phosphorylation to prevent over-acidification, which degrades nucleotide backbones .

Q. How do researchers mitigate interference from ADP salts in complex biological matrices (e.g., brain tissue)?

Methodological Answer:

  • Apply solid-phase extraction (SPE) with mixed-mode resins (e.g., C18/SCX) to isolate ADP from neurochemical samples, as validated in murine brain studies .
  • Use isotope-labeled internal standards (e.g., ¹³C-ADP) in mass spectrometry to correct for matrix effects and ion suppression .

Q. What are the implications of adenosine 5'-diphosphate monopotassium salt’s hydration state on experimental reproducibility?

Methodological Answer:

  • Characterize hydration via thermogravimetric analysis (TGA) and X-ray diffraction (XRD) , as hydration alters solubility and enzymatic reactivity. For example, dihydrate forms (KADP·2H₂O) show distinct NMR spectra compared to anhydrous salts .
  • Standardize storage conditions (e.g., -20°C in desiccators) to prevent uncontrolled hydration, which impacts kinetic studies .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on ADP salt stability under varying pH conditions?

Methodological Answer:

  • Conduct accelerated stability studies across pH 4–9 using LC-MS to track degradation products (e.g., AMP or adenosine). Reference protocols from nucleotide prodrug stability assessments .
  • Correlate findings with chelation effects ; magnesium stabilizes ADP at neutral pH but accelerates hydrolysis in acidic conditions .

Q. What analytical approaches resolve discrepancies in quantifying ADP concentrations across different assay platforms?

Methodological Answer:

  • Cross-validate using enzymatic coupling assays (e.g., pyruvate kinase/LDH system) and HILIC-MS to account for platform-specific biases .
  • Normalize data against certified reference materials (CRMs) for nucleotides, ensuring traceability in pharmacokinetic or metabolic flux studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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